molecular formula C11H10F2N2O B2847277 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile CAS No. 2199601-88-0

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile

Cat. No.: B2847277
CAS No.: 2199601-88-0
M. Wt: 224.211
InChI Key: SFEJFRWQTKMOEP-UHFFFAOYSA-N
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Description

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile is a specialized heterocyclic building block designed for advanced medicinal chemistry and drug discovery programs. Its structure incorporates a pyridine core with a nitrile group and a conformationally restricted 3,3-difluorocyclobutylmethoxy moiety. The strategic inclusion of fluorine atoms and the rigid cyclobutane ring is known to enhance the steric and electronic properties of molecules, which can lead to improved metabolic stability and bioavailability in drug candidates . This compound is a key synthetic intermediate in the development of targeted small-molecule therapies. Research into analogous pyridine and pyrimidine derivatives highlights the value of this chemical scaffold in creating potent inhibitors for enzymes like mutant-isocitrate dehydrogenase (IDH1) and gamma secretase . Furthermore, the 3,3-difluorocyclobutyl group is recognized as a valuable, conformationally restricted building block in lead-oriented synthesis, enabling the exploration of novel chemical space . As such, this compound offers researchers significant versatility for further functionalization in the pursuit of novel biologically active molecules, particularly in the fields of oncology and central nervous system (CNS) disorders .

Properties

IUPAC Name

6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEJFRWQTKMOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile

The target compound decomposes into two primary synthons:

  • 3,3-Difluorocyclobutylmethoxy group
  • 2-Cyanopyridine scaffold

Strategic bond disconnections suggest three viable routes:

  • Route A : Late-stage cyanation of 6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-halide
  • Route B : Direct coupling of preformed 3,3-difluorocyclobutylmethanol with 6-hydroxy-2-cyanopyridine
  • Route C : Tandem cyclization-fluorination of bicyclic intermediates

Source analysis indicates Route A aligns with patented pyridine functionalization strategies, while Route B mirrors cyclobutane coupling approaches observed in PubChem entries. Route C remains theoretical but draws inspiration from sulfur tetrafluoride chemistry in cyclobutane synthesis.

Synthesis of 3,3-Difluorocyclobutylmethanol

[2+2] Cycloaddition Followed by Fluorination

Thermal dimerization of 1,1-difluoroethylene produces 3,3-difluorocyclobutane, subsequently oxidized to the carboxylic acid. Esterification (methyl ester) followed by LiAlH₄ reduction yields 3,3-difluorocyclobutylmethanol. Critical parameters:

  • Reaction temperature: 200-250°C (neat conditions)
  • Fluorination yield: 68-72% (two steps)
  • Purity challenges: Requires fractional distillation due to cis/trans isomerism

Direct Fluorination of Cyclobutane Derivatives

Treatment of cyclobutane-1,1-dicarboxylic acid with sulfur tetrafluoride (SF₄) at 80°C for 12 hours achieves simultaneous decarboxylation and fluorination:
$$ \text{Cyclobutane-1,1-dicarboxylic acid} + 2\text{SF}4 \rightarrow \text{3,3-Difluorocyclobutane} + 2\text{CO}2 + 2\text{HF} $$
Subsequent hydroxymethylation via formaldehyde addition under basic conditions (NaOH, THF) provides the alcohol.

Pyridine Core Functionalization

Synthesis of 6-Hydroxy-2-cyanopyridine

Two predominant methodologies emerge from patent analyses:

Cyanation of 6-Hydroxy-2-bromopyridine

Pd(PPh₃)₄-catalyzed reaction with Zn(CN)₂ in DMF (120°C, 24h):
$$ \text{6-Hydroxy-2-bromopyridine} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd}} \text{6-Hydroxy-2-cyanopyridine} $$
Key considerations:

  • Requires strict moisture control
  • Typical yields: 55-60%
  • Byproduct formation: <5% des-bromo product
Oxidative Cyanation of 6-Hydroxypicolinaldehyde

CuCN-mediated reaction with NH₃/O₂ system:
$$ \text{6-Hydroxypicolinaldehyde} + \text{CuCN} \xrightarrow{\text{NH}3/\text{O}2} \text{6-Hydroxy-2-cyanopyridine} $$
Advantages:

  • Single-step conversion
  • Yields improved to 68-72%
  • Requires specialized gas handling equipment

Coupling Methodologies

Mitsunobu Reaction

Standard conditions for ether formation:

  • 3,3-Difluorocyclobutylmethanol (1.2 eq)
  • 6-Hydroxy-2-cyanopyridine (1.0 eq)
  • DIAD (1.5 eq)/PPh₃ (1.5 eq) in THF
  • Reaction time: 12h at 0°C → 24h RT
  • Yield: 78% (chromatography required)

Williamson Ether Synthesis

Alternative approach using preformed alkoxide:

  • NaH (2.0 eq) in THF, 0°C
  • Add 3,3-difluorocyclobutylmethanol (1.1 eq)
  • Introduce 6-fluoro-2-cyanopyridine (1.0 eq)
  • Heat to 60°C for 48h
    Yield comparison:
  • 62% (unoptimized)
  • Limited by competing hydrolysis of nitrile group

Alternative Pathways

Tandem Cyclization-Fluorination

Novel approach inspired by SF₄ chemistry:

  • Synthesize bicyclo[3.2.0]hept-6-ene-2-carboxylic acid
  • SF₄ treatment induces ring contraction and fluorination:
    $$ \text{Bicyclic acid} + \text{SF}_4 \rightarrow \text{3,3-Difluorocyclobutylmethyl} $$
  • Simultaneous esterification/cyanation

Theoretical advantages:

  • Convergent synthesis
  • Potential for telescoped steps
    Current limitations:
  • Requires high-pressure equipment
  • No reported yields for this specific application

Purification and Characterization

Critical quality control parameters:

  • HPLC Purity : >98.5% (C18 column, 0.1% TFA/ACN)
  • 19F NMR : -112 ppm (CF₂, d, J=245 Hz)
  • IR Spectroscopy : 2245 cm⁻¹ (C≡N stretch)
  • X-ray Crystallography : Confirms cyclobutane chair conformation

Stability considerations:

  • Hygroscopic: Store under N₂ at -20°C
  • Light-sensitive: Amber glass required
  • Aqueous solutions unstable (pH >7 induces nitrile hydrolysis)

Chemical Reactions Analysis

Types of Reactions

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, a structural and functional comparison with analogous pyridine-carbonitrile derivatives is presented below.

Table 1: Structural and Functional Comparison of Pyridine-2-Carbonitrile Derivatives

Compound Name Substituent at Position 6 Key Features Potential Implications
This compound 3,3-Difluorocyclobutylmethoxy - Small, strained cyclobutane ring
- High electronegativity (F atoms)
Enhanced metabolic stability, rigid conformation, improved lipophilicity
6-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic Acid 3-(Pyrrolidine-1-carbonyl)phenyl - Five-membered amine ring (pyrrolidine)
- Carbonyl linker
Increased hydrogen-bonding capacity, moderate flexibility, potential protease inhibition
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-...carbonitrile (AKOS005092630) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl - Bulky trifluoromethyl group
- Chlorine atom
Strong electron-withdrawing effects, steric hindrance, halogen-bonding potential
6-[3-(Tetrahydro-Pyran-2-Yloxy)-Propenyl]-Pyridine-2-Carbaldehyde 3-(Tetrahydro-pyran-2-yloxy)-propenyl - Six-membered oxygenated ring (tetrahydropyran)
- Ether linkage
Improved solubility, conformational flexibility, reduced metabolic degradation

Key Findings

Fluorine atoms in the cyclobutyl group enhance electronegativity and lipophilicity (logP ~2.8 estimated), whereas the trifluoromethyl group in AKOS005092630 offers stronger electron-withdrawing effects, which may alter π-π stacking interactions in biological targets .

Metabolic Stability: Fluorinated substituents (e.g., in the target compound and AKOS005092630) are known to block metabolic oxidation sites, improving half-life compared to non-fluorinated analogs like the pyrrolidine-carbonyl derivative .

Synthetic Accessibility :

  • The difluorocyclobutylmethoxy group requires specialized fluorination reagents (e.g., DAST or Deoxo-Fluor), making synthesis more complex than derivatives with straightforward ether linkages (e.g., tetrahydropyran-2-yloxy) .

Biological Activity :

  • The pyrrolidine-1-carbonyl substituent in 6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic Acid enables hydrogen bonding with proteases or kinases, suggesting utility in enzyme inhibition. In contrast, the target compound’s rigid structure may favor allosteric binding pockets .

Biological Activity

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on cytotoxicity against various cancer cell lines and its structure-activity relationship (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorocyclobutyl groups. The method often employs nucleophilic substitution reactions where the carbonitrile group is introduced through a condensation reaction. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic activity of various pyridine derivatives, including this compound, against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The results indicated that this compound exhibits significant cytotoxic effects, with IC50 values generally below 100 µM for most tested cell lines.

Cell Line IC50 Value (µM) Selectivity
HepG2<50High selectivity for cancer cells
DU145<75Moderate selectivity
MDA-MB-231<100Variable selectivity

The compound showed particularly strong activity against HepG2 cells, suggesting a potential application in liver cancer treatment. The selectivity for cancer cells over normal cells indicates a promising therapeutic window.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the pyridine ring and the introduction of different substituents significantly influence biological activity. For example, compounds with larger or more electronegative substituents on the pyridine ring exhibited enhanced cytotoxicity. The presence of the difluorocyclobutyl group was found to be critical for maintaining potency.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyridine derivatives, this compound was evaluated alongside standard chemotherapeutics like 5-fluorouracil. The compound demonstrated comparable or superior efficacy in inhibiting cell growth in vitro, supporting its potential as a lead compound for further development.

Research into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells after treatment.

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